N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Overview
Description
N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Synthesis of the nitrophenyl-furan intermediate: This involves the nitration of a furan derivative followed by a coupling reaction with a phenyl group.
Condensation reaction: The final step involves the condensation of the furan-2-ylmethylamine with the nitrophenyl-furan intermediate in the presence of a suitable catalyst to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Condensation: The benzamide moiety can participate in condensation reactions to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various acids or bases to facilitate substitution reactions .
Scientific Research Applications
N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and materials.
Materials Science: Its derivatives are explored for use in organic electronics and as functional materials in various applications
Mechanism of Action
The mechanism of action of N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may facilitate binding to nucleic acids or proteins, affecting their function. The benzamide moiety can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and nitrophenyl-containing molecules. For example:
Furan-2-ylmethanamine: A simpler furan derivative used in various organic syntheses.
Nitrophenyl-furan derivatives: Compounds with similar structural motifs but different functional groups.
Benzamide derivatives: Compounds with the benzamide moiety but different substituents on the aromatic ring.
N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of these structural features, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6/c1-17-8-10-18(11-9-17)25(30)28-22(26(31)27-16-20-5-4-14-34-20)15-19-12-13-24(35-19)21-6-2-3-7-23(21)29(32)33/h2-15H,16H2,1H3,(H,27,31)(H,28,30)/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVAEEJREBDHQA-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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